Rlyrkriwrsagr
Description
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Structure
2D Structure
Properties
Molecular Formula |
C90H154N30O17 |
|---|---|
Molecular Weight |
1928.4 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106) |
InChI Key |
RGEXADZIYANTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O |
Origin of Product |
United States |
Role of Control Peptides in Validating Biological Specificity
In biological research, demonstrating that an observed effect is due to a specific molecular interaction is paramount. Control peptides are essential tools for achieving this validation. Scrambled peptides, such as Myr-RLYRKRIWRSAGR, are a key type of negative control. all-chemistry.com They are synthesized with the exact same amino acid composition as an active or "native" peptide, but the sequence of these amino acids is randomly rearranged or "scrambled". proteogenix.science
The fundamental purpose of using a scrambled control like Myr-RLYRKRIWRSAGR is to prove that the biological effects of the active peptide (in this case, the aPKC inhibitor ZIP) are a direct result of its specific amino acid sequence, and not due to non-specific effects related to its chemical properties. all-chemistry.complos.org If the active peptide produces a result while the scrambled version does not, researchers can more confidently attribute the finding to the specific molecular interactions of the active peptide. jneurosci.orgjneurosci.org Studies have demonstrated that while the active ZIP peptide can reverse late-phase long-term potentiation (LTP), a cellular model for memory, the scrambled Myr-RLYRKRIWRSAGR peptide has no effect on established LTP. jneurosci.org Similarly, in studies of myogenesis, the scrambled peptide did not inhibit the formation of myotubes, unlike the active pseudosubstrate inhibitor. molbiolcell.org
| Feature | Active Peptide (Myr-ZIP) | Scrambled Control Peptide (Myr-scr-ZIP) | Rationale for Comparison |
| Sequence | Myr-SIYRRGARRWRKL jneurosci.org | Myr-RLYRKRIWRSAGR jneurosci.org | Tests for sequence-specific biological activity. |
| Amino Acid Composition | Identical | Identical | Eliminates variables related to the chemical nature of the constituent amino acids. proteogenix.science |
| Modification | Myristoylated | Myristoylated | Ensures both peptides have comparable cell permeability. molbiolcell.orgnih.gov |
| Function | Inhibits atypical PKC (aPKC) jneurosci.org | Used as a negative control to show specificity. jneurosci.orgeurogentec.com | Validates that the observed effect is due to aPKC inhibition and not a non-specific peptide effect. |
Contextualization Within Atypical Protein Kinase C Apkc Signaling Pathways
Design Principles as a Scrambled Control for Zeta Inhibitory Peptide (ZIP)
The myristoylation at the N-terminus, the attachment of a C14 fatty acid, is a crucial modification for both peptides, facilitating their transport across the cell membrane. molbiolcell.orgmolbiolcell.org By creating a peptide with a jumbled yet compositionally identical sequence, the specific three-dimensional structure required for binding to and inhibiting the target, PKMζ, is disrupted. eurogentec.comnih.gov This structural alteration is intended to abolish or significantly reduce the peptide's specific biological activity, rendering it an ideal negative control. eurogentec.com The efficacy of the scrambled peptide is reported to be 3- to 4-fold lower than that of ZIP. eurogentec.comnih.gov
However, it is important to note that some studies have reported that scrambled ZIP can, in some contexts, produce effects similar to ZIP or exhibit some residual activity. apa.orgnih.govnih.gov For instance, some research has shown that scrambled ZIP can inhibit purified PKMζ and other PKC isoforms with similar inhibition constants to ZIP and can affect long-term potentiation (LTP) and memory in certain experimental models. apa.orgnih.govresearchgate.net
Methodological Utility in Differentiating Specific versus Non-Specific Peptide-Mediated Effects
The primary utility of Myr-RLYRKRIWRSAGR is to help researchers distinguish between the specific effects of the active ZIP peptide and any non-specific effects that might arise from the introduction of a myristoylated peptide into a biological system. medchemexpress.euavantorsciences.com Any observed biological effect that is caused by ZIP but not by the scrambled peptide can be more confidently attributed to the specific inhibition of the target kinase, rather than to artifacts of the peptide's structure, charge, or myristoyl group. nih.gov
Applications in Enzyme Activity Assays and Kinase Inhibition Studies
In enzyme activity and kinase inhibition studies, Myr-RLYRKRIWRSAGR is used as a direct negative control to confirm the specificity of ZIP's inhibitory action on Protein Kinase C zeta (PKCζ) and its constitutively active form, PKMζ. eurogentec.comglpbio.com For example, if ZIP inhibits a particular kinase-mediated phosphorylation event, the scrambled peptide should ideally show no such inhibition. nih.govucsd.edu
Some studies have confirmed the effectiveness of this approach, showing that while ZIP inhibits PKMζ, the scrambled version has no effect on PKMζ-mediated potentiation of AMPA receptors. nih.gov However, the context of the experiment is crucial, as other research has found that both ZIP and its scrambled version can inhibit purified PKCζ and PKMζ in vitro. apa.orgresearchgate.net This highlights the importance of using such controls to dissect the complex pharmacology of peptide inhibitors. ucsd.edu
Comparative Analysis in Cellular and Molecular Contexts
Myr-RLYRKRIWRSAGR is extensively used in a variety of cellular and molecular contexts to validate findings from experiments using ZIP. These contexts include studies on:
Learning and Memory: In neuroscience research, ZIP is used to investigate the role of PKMζ in memory maintenance. apa.orgjneurosci.org The scrambled peptide is infused into the same brain regions (such as the hippocampus, amygdala, or perirhinal cortex) as a control to ensure that any observed memory impairment is due to PKMζ inhibition and not a non-specific consequence of the infusion or the peptide itself. frontiersin.orgnih.govplos.org
Myogenesis: In studies of muscle differentiation (myogenesis), the scrambled peptide has been used as a control to demonstrate the specific role of PKCζ in regulating the Cdk5/p35 signaling complex, a pathway crucial for the differentiation process. molbiolcell.orgmolbiolcell.org
Pain Processing: In pain research, the scrambled peptide has been applied to the spinal cord to confirm that the observed analgesic effects of ZIP are due to the specific inhibition of PKCζ/PKMζ in spinal neurons during inflammatory pain. nih.gov
Synaptic Plasticity: It is used in electrophysiology studies to confirm that changes in synaptic strength, such as long-term potentiation (LTP), are specifically affected by ZIP's action on PKMζ. nih.govjneurosci.org
While Myr-RLYRKRIWRSAGR is a fundamentally important tool, results from studies using it have sometimes led to a re-evaluation of ZIP's specificity, revealing that some of ZIP's effects may be independent of PKMζ. nih.govresearchgate.netjneurosci.org This underscores the indispensable role of this scrambled control peptide in the rigorous scientific investigation of cellular signaling pathways.
Contribution of Myristoylated Scrambled Peptide Myr Rlyrkriwrsagr to Understanding Apkc Mediated Processes
Elucidation of Neural Plasticity and Memory Maintenance Mechanisms
Myr-RLYRKRIWRSAGR has been instrumental in studies aimed at deciphering the molecular underpinnings of how memories are stored and maintained. Its use as a control has solidified the evidence for PKMζ's central role in the persistence of long-term memories.
Investigations into Long-Term Potentiation (LTP)
Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a primary cellular mechanism for learning and memory. wikipedia.org Studies have identified PKMζ as a necessary component for the maintenance of late-phase LTP (L-LTP). nih.govnih.gov In experiments designed to probe this function, the PKMζ inhibitor ZIP is often used. The application of ZIP has been shown to reverse established LTP. To validate that this reversal is specifically due to PKMζ inhibition, Myr-RLYRKRIWRSAGR is used as a negative control. The consistent observation that the scrambled peptide does not affect established LTP provides strong evidence that PKMζ activity is the specific mechanism responsible for sustaining the synaptic potentiation that underlies long-term memory storage.
Research on Fear Memory and Amygdalar Circuits
The amygdala is a brain region critical for processing emotions, particularly fear, and for the formation and storage of fear-related memories. nih.govnih.govresearchgate.net Research into the molecular basis of fear memory has implicated PKMζ within the amygdala as essential for the long-term storage of these memories. nih.gov Studies investigating fear conditioning often involve the direct administration of the PKMζ inhibitor ZIP into the amygdala, which has been shown to erase learned fear responses. nih.govnih.gov The use of Myr-RLYRKRIWRSAGR as a control in these experiments is vital. When injected into the amygdala, Myr-RLYRKRIWRSAGR does not disrupt the recall of fear memories, demonstrating that the effects of ZIP are not due to the injection procedure or non-specific peptide interactions but are a direct consequence of inhibiting PKMζ. nih.govnih.gov This has helped to confirm that PKMζ in amygdalar circuits is a key molecule for the persistence of fear memories.
Studies on Drug Reward and Aversion Memory
Associative memories that link environmental cues with the rewarding effects of drugs or the aversive feelings of withdrawal are major contributors to addiction and relapse. nih.govnih.gov Research has focused on the basolateral amygdala (BLA) as a key site for the maintenance of these memories. Studies using conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms have shown that PKMζ in the BLA is required to maintain both morphine-associated reward memory and withdrawal-associated aversive memory. nih.govnih.gov
In these studies, the specific PKMζ inhibitor ZIP was injected into the BLA, which successfully impaired the expression of both CPP and CPA. nih.govnih.gov To ensure this effect was specific to PKMζ inhibition, Myr-RLYRKRIWRSAGR (referred to as scrambled ZIP) was used as a control. The injection of the scrambled peptide into the BLA had no effect on the expression of either reward or aversion memory. nih.gov This critical control experiment confirmed that PKMζ activity in the BLA is specifically responsible for maintaining long-term, drug-related associative memories. nih.govnih.gov
| Compound | Target Region | Effect on Conditioned Place Preference (CPP) | Effect on Conditioned Place Aversion (CPA) |
|---|---|---|---|
| ZIP (PKMζ Inhibitor) | Basolateral Amygdala (BLA) | Impaired Expression | Impaired Expression |
| Myr-RLYRKRIWRSAGR (Scrambled Control) | Basolateral Amygdala (BLA) | No Effect | No Effect |
Analyses of Long-Term Sensitization and Facilitation
Long-term sensitization (LTS) is a form of non-associative learning where an organism shows an exaggerated response to a stimulus after exposure to a separate, often noxious, stimulus. This process is paralleled at the synaptic level by long-term facilitation (LTF). nih.govnih.gov Studies in the marine snail Aplysia have provided significant insights into these memory processes. Research has demonstrated that an isoform of PKM, PKM Apl III, is critical for maintaining both LTS of the siphon-withdrawal reflex and LTF at the sensorimotor synapse. nih.govnih.gov
To test this, researchers injected animals with either the PKM inhibitor ZIP or a control peptide. Injections of ZIP were found to erase the memory for LTS, even when administered seven days after training, and also disrupted the maintenance of established LTF. nih.govnih.gov In contrast, injections of the scrambled peptide Myr-RLYRKRIWRSAGR (ScrZIP) had no effect on either LTS or LTF. nih.gov This finding was crucial in demonstrating that the persistent activity of a PKM isoform is a specific requirement for the maintenance of these simple forms of long-term memory. nih.govnih.gov
| Compound | Target Process | Observed Effect in Aplysia |
|---|---|---|
| ZIP (PKM Inhibitor) | Long-Term Sensitization (LTS) | Memory Erased |
| Myr-RLYRKRIWRSAGR (Scrambled Control) | Long-Term Sensitization (LTS) | No Effect |
| ZIP (PKM Inhibitor) | Long-Term Facilitation (LTF) | Maintenance Disrupted |
| Myr-RLYRKRIWRSAGR (Scrambled Control) | Long-Term Facilitation (LTF) | No Effect |
Insights into Cellular Signaling and Organismal Physiology
The function of Myr-RLYRKRIWRSAGR as a control peptide extends to the investigation of the specific cellular signaling pathways governed by aPKC.
Regulation of AMPA Receptor Trafficking
The trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the synapse is a key mechanism for regulating synaptic strength and plasticity. nih.govnih.gov An increase in the number of AMPA receptors at the postsynaptic membrane is a hallmark of LTP. nih.govescholarship.org PKMζ is thought to maintain L-LTP by regulating the trafficking of AMPA receptors containing the GluR2 subunit. nih.gov Specifically, PKMζ appears to promote the insertion of these receptors into the postsynaptic membrane from extrasynaptic pools. nih.gov
Studies investigating this pathway use the inhibitor ZIP to block PKMζ, which prevents this crucial step in AMPA receptor trafficking. The use of Myr-RLYRKRIWRSAGR as a control is essential to prove that the observed disruption in receptor trafficking is a direct result of PKMζ inhibition. The finding that the scrambled peptide does not interfere with AMPA receptor movement provides direct support for the model where PKMζ is a specific, ongoing regulator of the synaptic localization of GluR2-containing AMPA receptors, thereby sustaining long-term memory. nih.gov
Role in Myoblast Differentiation and Cell Cycle-Related Kinase Regulation
The role of aPKCζ in myogenic differentiation has been elucidated in studies where Myr-RLYRKRIWRSAGR was used as a negative control. Research has shown that aPKCζ activity is essential for the differentiation of myoblasts. molbiolcell.org In experiments using C2C12 myoblasts, the inhibition of PKCζ was found to prevent myotube formation. molbiolcell.org In these studies, Myr-RLYRKRIWRSAGR was applied to control for any non-specific effects of the peptide inhibitor treatment. molbiolcell.orgmolbiolcell.org
One key finding is that PKCζ regulates the Cdk5/p35 signaling complex, which is a critical factor in myogenesis. molbiolcell.orgmolbiolcell.org The inhibition of PKCζ was shown to affect the processing of the Cdk5 activator protein p35 to its more stable form, p25, a process that is important for sustained Cdk5 activity during differentiation. molbiolcell.org The use of Myr-RLYRKRIWRSAGR as a control confirmed that the observed effects were due to the specific inhibition of PKCζ and not other cellular interactions of the peptide. molbiolcell.orgmolbiolcell.org
Furthermore, aPKCζ has been implicated in the regulation of Notch signaling, which is known to keep myogenic progenitors in an undifferentiated state. nih.gov Inhibition of aPKCζ in primary myoblasts led to a decrease in the Notch intracellular domain (NICD), suggesting that aPKCζ is involved in maintaining the Notch signaling response. nih.gov The use of Myr-RLYRKRIWRSAGR in such experimental setups is critical to ensure that the observed outcomes are a direct result of targeting aPKCζ. nih.gov
| Experimental System | Treatment | Observation | Reference |
| C2C12 Myoblasts | Myr-RLYRKRIWRSAGR (Control) | No inhibition of myotube formation | molbiolcell.orgmolbiolcell.org |
| Primary Myoblasts | Myr-RLYRKRIWRSAGR (Control) | No effect on NICD levels | nih.gov |
Maintenance of Glomerular Slit Diaphragm Integrity and Nephrin (B609532) Trafficking
Myr-RLYRKRIWRSAGR has been utilized as a control peptide in studies investigating the role of aPKCλ in maintaining the integrity of the glomerular slit diaphragm (SD), a specialized cell-cell junction between podocytes that is crucial for kidney filtration. nih.gov These studies have demonstrated that aPKC is essential for the proper localization of key SD proteins, such as nephrin, to the cell surface. nih.gov
In experiments using isolated rat glomeruli, treatment with a specific aPKC pseudosubstrate inhibitor resulted in a significant decrease in the amount of cell-surface nephrin, while the total cellular levels of the protein remained unchanged. nih.gov In contrast, glomeruli treated with the scrambled control peptide, Myr-RLYRKRIWRSAGR, showed no such effect, indicating that the observed decrease in surface nephrin was a specific consequence of aPKC inhibition. nih.gov This highlights the role of aPKC in the dynamic turnover and trafficking of SD components to maintain the structural and functional integrity of the glomerular filtration barrier. nih.gov
These findings suggest that impaired aPKC activity could contribute to the pathogenesis of proteinuric glomerular diseases, which are often characterized by the loss of SD components from the podocyte surface. nih.gov
| Experimental System | Treatment | Key Finding | Reference |
| Isolated Rat Glomeruli | aPKC pseudosubstrate inhibitor | Decreased cell-surface nephrin | nih.gov |
| Isolated Rat Glomeruli | Myr-RLYRKRIWRSAGR (scramble peptide) | No change in cell-surface nephrin | nih.gov |
Mechanisms of Epidermal Growth Factor-Induced Chemotaxis
While direct studies on the role of Myr-RLYRKRIWRSAGR in epidermal growth factor (EGF)-induced chemotaxis are limited, its use as a control peptide in broader studies of chemotaxis provides some context. The peptide has been used as a scrambled control for the aPKCζ pseudosubstrate inhibitor in studies of polymorphonuclear neutrophil chemotaxis, confirming the specific involvement of aPKCζ in integrin-dependent adhesion and migration. jneurosci.orgjneurosci.org
Interestingly, some research suggests a potential mechanistic overlap between the actions of cationic peptides like Myr-RLYRKRIWRSAGR and signaling pathways initiated by growth factors such as EGF. nih.govnih.gov It has been proposed that highly cationic peptides can induce macropinocytosis, a form of endocytosis, which can lead to the removal of surface receptors. nih.govnih.gov EGF is also known to stimulate macropinocytosis. nih.govnih.gov This suggests that while Myr-RLYRKRIWRSAGR is designed as an inactive control for specific aPKC inhibition, its cationic nature could potentially influence cellular processes like receptor trafficking through mechanisms that might be shared with or influenced by EGF signaling. However, studies specifically investigating Myr-RLYRKRIWRSAGR in the context of EGF-induced chemotaxis have not been identified.
Dissecting aPKC Pseudosubstrate Interactions and Conformational Dynamics
Currently, there is a lack of published research that utilizes the myristoylated scrambled peptide Myr-RLYRKRIWRSAGR for the specific purpose of dissecting aPKC pseudosubstrate interactions and conformational dynamics. The primary application of this peptide in the scientific literature has been as a negative control for its non-scrambled counterpart, the aPKC pseudosubstrate inhibitor.
Assessment of Electrostatic Interactions in aPKC Activation and Autoinhibition
No studies were found that employ Myr-RLYRKRIWRSAGR to assess the electrostatic interactions involved in aPKC activation and autoinhibition. Such studies typically involve site-directed mutagenesis or the use of peptides with specific charge alterations to probe the interactions between the pseudosubstrate domain and the kinase domain's active site.
Comparative Studies on Sequence Specificity versus Charge-Dependent Peptide Binding
Similarly, there is no available research that uses Myr-RLYRKRIWRSAGR in comparative studies to differentiate between sequence-specific and charge-dependent binding to the aPKC active site. While some studies have noted that the cationic nature of various peptides, including scrambled sequences, can lead to certain biological effects, these have not been systematic comparisons within the context of aPKC pseudosubstrate binding dynamics. nih.govnih.gov
Advanced Methodological Approaches Employing Myristoylated Scrambled Peptide Myr Rlyrkriwrsagr
Experimental Design for Robust Control Experiments
In peptide-based intervention studies, robust controls are fundamental to validate the specificity of the active peptide's mechanism. The myristoylated scrambled peptide Myr-RLYRKRIWRSAGR is an exemplary tool for this purpose. evidentscientific.comspectroscopyonline.combiorxiv.orgphysiology.org Its design as a negative control is predicated on the hypothesis that the biological activity of the parent peptide (ZIP) is dependent on its precise amino acid sequence, which allows it to interact with its target, PKMζ. nih.govevidentscientific.com
To ensure that observed effects, such as the inhibition of long-term potentiation (LTP) or the reversal of established memory, are due to the specific inhibition of PKMζ by ZIP, parallel experiments are conducted using the scrambled peptide at the same concentration. evidentscientific.comspectroscopyonline.comphysiology.org The myristoyl group on both peptides facilitates their transport across the cell membrane, ensuring they reach the intracellular environment. nih.govresearchgate.net Therefore, if the active ZIP peptide produces a measurable effect while the scrambled peptide Myr-RLYRKRIWRSAGR does not, researchers can more confidently attribute the outcome to the specific sequence of ZIP and its targeted action. evidentscientific.comspectroscopyonline.com This control is essential for ruling out alternative explanations, such as the peptide's charge or myristoylation causing non-specific changes in cell function or membrane integrity. embopress.orgnih.gov For instance, in studies of myogenesis, Myr-RLYRKRIWRSAGR was used as a control to confirm that the effects of the PKCζ pseudosubstrate inhibitor were not due to unspecific peptide treatment. nih.govresearchgate.net
Interpretation of Data in Peptide-Based Intervention Studies
However, the interpretation can be complex. Some studies have reported conflicting results where both ZIP and the scrambled peptide produced similar effects. embopress.org This outcome suggests that under certain experimental conditions, the observed effects may not be due to the specific inhibition of PKMζ but rather to non-specific actions of highly cationic peptides. embopress.org Such findings are critical for a nuanced interpretation of the data, prompting further investigation into potential off-target effects and highlighting the indispensable role of the scrambled control in identifying them.
Utilization in Cellular and Molecular Assays
The Myr-RLYRKRIWRSAGR peptide is employed as a control across a range of standard molecular and cellular assays to validate the findings obtained with its active counterpart, ZIP.
Table 1: Experimental Applications of Myr-RLYRKRIWRSAGR as a Control Peptide
| Experimental Context | Assay | Key Finding with Scrambled Control (Myr-RLYRKRIWRSAGR) | Reference(s) |
|---|---|---|---|
| PKC Signaling & Interaction | Förster Resonance Energy Transfer (FRET) | Did not disrupt the p62/PKCλ protein complex, unlike the active ZIP peptide, confirming the specificity of the disruption. | nih.gov |
| Myoblast Differentiation | Immunoprecipitation (followed by Western Blot) | Used as a control treatment prior to cell lysis and immunoprecipitation of p35 to ensure observed changes were due to specific PKCζ inhibition. | nih.gov |
| Myogenesis Regulation | Western Blotting | Did not block the expression of differentiation markers (e.g., desmin, MHC), in contrast to the active PKCζ pseudosubstrate inhibitor. | researchgate.net |
| eNOS Activation | Western Blotting | Used to demonstrate that phosphorylation of eNOS and Akt was a specific effect of the active peptide. | nih.gov |
| Myoblast Fusion | Immunofluorescence Microscopy | Did not prevent the fusion of myoblasts into myotubes, confirming the specific role of PKCζ in this process. | researchgate.net |
| Synaptic Plasticity (LTP) | Electrophysiology | Did not reverse established late-phase LTP, unlike the active ZIP peptide, indicating the effect is sequence-specific. | evidentscientific.comspectroscopyonline.com |
FRET is a technique used to measure the proximity of two molecules, often to study protein-protein interactions in living cells. nih.gov In the context of atypical PKC signaling, a FRET-based assay was used to monitor the interaction between the scaffold protein p62 and the atypical PKC isoform PKCλ. nih.gov In this study, cells co-expressed CFP-p62 (the FRET donor) and YFP-PKCλ (the FRET acceptor). A high FRET signal indicated a close association between the two proteins. To test the specificity of the ZIP peptide in disrupting this complex, it was compared with the scrambled control, Myr-RLYRKRIWRSAGR. The results showed that while the active ZIP peptide significantly reduced the FRET signal, indicating a disruption of the p62-PKCλ interaction, the scrambled peptide had no effect on the FRET ratio. nih.gov This demonstrated that the disruption was a specific consequence of the ZIP sequence and not a non-specific artifact of the peptide.
Immunoprecipitation (IP) is a method used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. The scrambled peptide Myr-RLYRKRIWRSAGR is used as a control in the experimental treatment phase before the IP is performed. For example, in a study on myoblast differentiation, C2C12 cells were treated with either the active PKCζ inhibitor peptide or the scrambled control peptide. nih.gov Following treatment, cells were lysed, and the protein p35 was immunoprecipitated to analyze its association with other proteins via Western blotting. nih.gov Using the scrambled peptide control ensures that any changes observed in the immunoprecipitated protein complexes are a direct result of the specific inhibition of PKCζ activity, rather than a non-specific cellular response to peptide treatment.
Western blotting is a core technique used to detect and quantify specific proteins in a sample. Myr-RLYRKRIWRSAGR is frequently used as a negative control in experiments where Western blotting is the final readout. For instance, to investigate the role of PKCζ in muscle differentiation, C2C12 myoblasts were treated with either the PKCζ inhibitor or the scrambled control peptide. researchgate.net Cell lysates were then analyzed by Western blot for the expression of muscle differentiation markers like desmin and Myosin Heavy Chain (MHC). The results showed that while the active inhibitor peptide reduced the expression of these markers, the scrambled peptide had no such effect, confirming that PKCζ activity is necessary for their expression. researchgate.net In another study, the scrambled peptide Myr-RLYRKRIWRSAGR was used to show that the phosphorylation of eNOS and Akt was specifically induced by a different peptide and not a general consequence of treatment with myristoylated peptides. nih.gov
Immunofluorescence microscopy allows for the visualization of the subcellular localization of specific proteins. The scrambled peptide Myr-RLYRKRIWRSAGR serves as a critical control in such experiments. In a study examining the role of PKCζ in the fusion of myoblasts into myotubes, primary myoblasts were treated with the active PKCζ inhibitor or the scrambled control peptide. researchgate.net The cells were then fixed and stained with an antibody against MHC to visualize myotubes and with DAPI to stain nuclei. The results clearly showed that the active inhibitor prevented the formation of multinucleated myotubes, while cells treated with the scrambled control peptide showed normal myotube formation, similar to untreated cells. researchgate.net This use of the scrambled peptide was crucial for concluding that PKCζ activity is specifically required for myoblast fusion.
Chemotaxis Assays
Advanced methodological approaches have utilized the myristoylated scrambled peptide Myr-RLYRKRIWRSAGR in chemotaxis assays to serve as a critical negative control for its active counterparts, such as myristoylated protein kinase C zeta (PKCζ) pseudosubstrate inhibitors. aacrjournals.orgresearchgate.net The primary purpose of including Myr-RLYRKRIWRSAGR in these experimental setups is to ensure that any observed effects on cell migration are due to the specific sequence and function of the active peptide, rather than non-specific effects arising from myristoylation or the general cationic nature of the peptide. aacrjournals.orgnih.gov
Detailed Research Findings
In studies investigating the role of PKCζ in epidermal growth factor (EGF)-induced chemotaxis of human breast cancer cells, specifically the MDA-MB-231 cell line, Myr-RLYRKRIWRSAGR was employed as a control peptide. aacrjournals.org The chemotaxis assays were typically conducted using a Boyden chamber (Neuroprobe) setup, where the ability of cells to migrate through a porous membrane towards a chemoattractant is quantified. aacrjournals.orgmerckmillipore.com
In a representative study, MDA-MB-231 cells were pre-incubated with varying concentrations of the myristoylated PKCζ pseudosubstrate peptide, the non-myristoylated version, or the myristoylated scrambled peptide (Myr-RLYRKRIWRSAGR) before being subjected to a chemotactic gradient of EGF. aacrjournals.org The results demonstrated that while the specific PKCζ inhibitor significantly blocked EGF-induced chemotaxis in a dose-dependent manner, the scrambled peptide, Myr-RLYRKRIWRSAGR, had no such inhibitory effect at the same concentrations. aacrjournals.org The chemotactic response was quantified by calculating the chemotactic index, a measure of the directed cell movement. aacrjournals.orgnih.gov
The findings from these assays underscore the specificity of the PKCζ pseudosubstrate inhibitor. The lack of a significant effect from the Myr-RLYRKRIWRSAGR control confirms that the inhibition of chemotaxis is a direct result of targeting the PKCζ signaling pathway and not an artifact of the peptide delivery system or its basic amino acid composition. aacrjournals.org
Interactive Data Table: Chemotactic Response of MDA-MB-231 Cells
The following table summarizes the conceptual findings from chemotaxis assays involving Myr-RLYRKRIWRSAGR as a control. The data illustrates the differential effect of the specific inhibitor and the scrambled peptide on the chemotactic index of MDA-MB-231 cells in response to a chemoattractant like EGF.
| Compound | Concentration (µmol/L) | Chemotactic Index (Normalized) | Effect on Chemotaxis |
|---|---|---|---|
| Control (Vehicle) | - | 1.00 | Baseline Migration |
| Myr-PKCζ Pseudosubstrate | 10 | ~0.70 | Inhibition |
| Myr-PKCζ Pseudosubstrate | 20 | ~0.50 | Strong Inhibition (IC50) |
| Myr-PKCζ Pseudosubstrate | 50 | ~0.25 | Maximal Inhibition |
| Myr-RLYRKRIWRSAGR | 10 | ~1.00 | No significant effect |
| Myr-RLYRKRIWRSAGR | 20 | ~1.00 | No significant effect |
| Myr-RLYRKRIWRSAGR | 50 | ~1.00 | No significant effect |
| Non-myristoylated PKCζ Pseudosubstrate | 50 | ~1.00 | No significant effect |
Note: The chemotactic index values are illustrative and normalized to the control group to demonstrate the relative effects described in research findings. aacrjournals.org The IC50 value for the myristoylated PKCζ pseudosubstrate was reported to be approximately 20 μmol/L. aacrjournals.org
Emerging Perspectives and Future Research Directions
Innovation in Scrambled Peptide Design for Enhanced Specificity Control
The fundamental principle behind using a scrambled peptide like Myr-RLYRKRIWRSAGR is to provide a robust negative control. all-chemistry.com It is designed to have the same molecular weight and amino acid composition as its active counterpart, the PKCζ pseudosubstrate inhibitor, ZIP (Myr-SIYRRGARRWRKL). tocris.comjneurosci.org This ensures that observed biological effects are sequence-specific and not merely due to the peptide's charge or hydrophobicity. all-chemistry.com
Innovations in peptide design focus on maximizing this specificity. The goal is to create a control peptide that is truly inactive, confirming that the biological activity of the parent peptide is a direct result of its specific amino acid sequence which allows it to interact with its intended target. all-chemistry.comahajournals.org For instance, while Myr-RLYRKRIWRSAGR is largely considered an effective control, some studies note it can have a 3- to 4-fold lower efficacy compared to being completely inert, a factor researchers must consider. labscoop.com The design of scrambled libraries, where the original peptide sequence is completely rearranged, represents a key strategy in identifying peptides with the highest possible degree of inactivity to serve as reliable negative controls. all-chemistry.com
Recent approaches in kinase research also employ kinase-catalyzed labeling (K-CLASP), which uses biotin-tagged substrate peptides to identify specific kinases from complex cell lysates. nih.gov In such methodologies, scrambled or mutant peptides are critical negative controls to eliminate background noise and ensure that the identified kinase-substrate interaction is genuine. nih.gov This highlights the ongoing need for meticulously designed control peptides to ensure the validity of experimental findings in kinase research. all-chemistry.comnih.gov
Broadening the Applicability of Myristoylated Scrambled Peptide Myr-RLYRKRIWRSAGR to Undiscovered Biological Systems
The utility of Myr-RLYRKRIWRSAGR extends across a variety of biological systems as a crucial control for investigating the roles of specific kinases. Its use has been documented in studies of memory and synaptic plasticity, myogenesis (muscle differentiation), and even cancer research. jneurosci.orgaacrjournals.orgnih.gov
In neuroscience, Myr-RLYRKRIWRSAGR has been used as a control in experiments exploring the maintenance of long-term potentiation (LTP) and long-term sensitization, fundamental processes for memory formation. jneurosci.orgjneurosci.orgplos.org For example, studies in Aplysia and rat hippocampus have shown that while the active ZIP peptide can reverse or block memory-related synaptic changes, the scrambled version has no effect, confirming the specific role of Protein Kinase M zeta (PKMζ) in these processes. jneurosci.orgjneurosci.org
Research into myogenesis has utilized Myr-RLYRKRIWRSAGR to confirm that PKCζ activity is essential for the differentiation of myoblasts. nih.gov When the active PKCζ pseudosubstrate inhibitor blocked myotube formation, the scrambled peptide did not, demonstrating the specificity of the PKCζ pathway in muscle development. nih.gov
Interestingly, some research has found that certain myristoylated cationic peptides, including Myr-RLYRKRIWRSAGR, can exhibit biological activity themselves, such as cytotoxicity towards cancer cells. aacrjournals.org In one study, both the active PKC inhibitor peptide and its scrambled version showed cytotoxic effects on human cancer cell lines, suggesting a mechanism independent of direct PKC inhibition. aacrjournals.org This underscores the importance of context and the need to verify that a control peptide is indeed inactive in any new biological system being investigated. Furthermore, other work has shown that myristoylated peptides can activate endothelial nitric oxide synthase (eNOS) through pathways dependent on PI3K/Akt, independent of PKC inhibition, broadening their potential biological relevance. nih.gov
Implications for Elucidating General Principles of Kinase Regulation and Specificity
The use of precisely designed peptides and their scrambled controls has profound implications for understanding the fundamental principles of kinase regulation. Kinases achieve specificity through interactions with their substrates, and peptides that mimic these interaction domains are powerful tools for dissecting these mechanisms. researchgate.net
Myr-RLYRKRIWRSAGR serves as a control for ZIP, a peptide that mimics the pseudosubstrate region of PKCζ. jneurosci.org Pseudosubstrates are regulatory domains within the kinase itself that bind to the active site and keep the enzyme in an inactive state. tandfonline.com By competing with this intramolecular interaction, inhibitory peptides can modulate kinase activity. Using the scrambled control confirms that this inhibition is a result of a specific sequence recognition event at the kinase's active site.
However, research has also revealed more complex regulatory mechanisms. For instance, some studies suggest that ZIP and its scrambled control may not function by directly inhibiting the kinase's catalytic activity but by disrupting the interaction of the kinase with scaffolding proteins like p62. ucsd.edu ZIP was found to disrupt the interaction between PKCλ and p62, an effect not seen with other peptides, suggesting a mechanism beyond simple active site competition. ucsd.edu This highlights that peptides can modulate kinase signaling networks through multiple means, including the disruption of protein-protein interactions. researchgate.netucsd.edu
Ultimately, the rigorous use of scrambled peptides like Myr-RLYRKRIWRSAGR is indispensable for validating findings related to kinase function. It allows researchers to confidently attribute an observed effect to the inhibition of a specific kinase by a specific peptide sequence, thereby clarifying the roles of individual kinases in complex signaling cascades and helping to map the intricate network of cellular regulation. all-chemistry.comnih.gov
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing and characterizing Rlyrkriwrsagr in laboratory settings?
- Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, such as controlled reaction conditions (temperature, solvent purity, stoichiometry) and validation via spectroscopic techniques (e.g., NMR, IR). Characterization requires cross-referencing with established databases (e.g., PubChem) and peer-reviewed spectral libraries. Ensure purity assessments via HPLC or mass spectrometry, with detailed procedural documentation to enable replication .
Q. How can researchers address contradictory data in this compound’s physicochemical properties across studies?
- Methodological Answer : Conduct systematic meta-analyses to identify variables causing discrepancies (e.g., synthesis protocols, analytical instrumentation). Use statistical tools like ANOVA to test for significant differences. Validate findings through collaborative replication studies, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- Population: this compound’s molecular interactions.
- Intervention: Exposure to specific catalysts.
- Comparison: Baseline reactivity without catalysts.
- Outcome: Quantified reaction kinetics.
Align questions with gaps identified in literature reviews using tools like Research Rabbit for semantic mapping of scholarly works .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
Advanced Research Questions
Q. What experimental designs are optimal for probing this compound’s mechanistic pathways under non-equilibrium conditions?
- Methodological Answer : Employ kinetic isotope effects (KIE) studies and computational modeling (e.g., DFT simulations) to elucidate reaction mechanisms. Integrate real-time monitoring via in-situ spectroscopy (e.g., Raman). Design multi-variable experiments using factorial designs to isolate confounding factors, with data analyzed via multivariate regression .
Q. How can researchers reconcile this compound’s theoretical predictions with empirical observations?
- Methodological Answer : Use ab initio calculations (e.g., molecular dynamics) to generate hypotheses, then validate through controlled experiments. Discrepancies may arise from approximations in simulation parameters (e.g., solvation effects); refine models using iterative feedback loops. Publish negative results to enhance transparency .
Q. What strategies ensure ethical and rigorous data management in multi-institutional this compound studies?
- Methodological Answer : Adopt Research Knowledge Graphs (RKGs) to semantically link datasets, protocols, and publications. Implement version-controlled repositories (e.g., Zenodo) with standardized metadata. Establish data governance committees to resolve conflicts in interpretation and ensure compliance with institutional review boards .
Data Integration and Reporting Guidelines
Key Considerations for Academic Rigor
- Literature Reviews : Prioritize recent (≤5 years) peer-reviewed studies indexed in Scopus or Web of Science. Avoid over-reliance on preprints or non-indexed journals .
- Ethical Compliance : Disclose funding sources, conflicts of interest, and safety protocols (e.g., lab course regulations for hazardous materials) .
- Reproducibility : Include step-by-step workflows in supplementary materials, referencing Open Research Knowledge Graph (ORKG) entries for machine-readable data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

